4-Hydroxy-2,3-dimethylbenzoic acid

説明

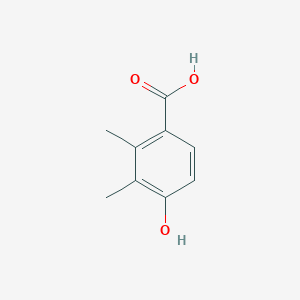

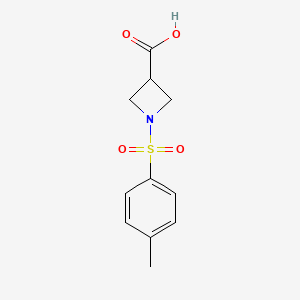

4-Hydroxy-2,3-dimethylbenzoic acid is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 . It is used as an intermediate in agrochemicals and dyestuffs .

Molecular Structure Analysis

The InChI code for 4-Hydroxy-2,3-dimethylbenzoic acid is 1S/C9H10O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

4-Hydroxy-2,3-dimethylbenzoic acid has a molecular weight of 166.18 . It is a solid substance . Other physical and chemical properties such as density, boiling point, surface tension, and molar volume are not available in the resources .

科学的研究の応用

Chromatography and Mass Spectrometry

4-Hydroxy-2,3-dimethylbenzoic acid is used in chromatography and mass spectrometry applications. It is used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .

Biosynthesis of Value-Added Bioproducts

4-Hydroxy-2,3-dimethylbenzoic acid has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

Production of Resveratrol

Resveratrol is a type of natural phenol that is produced by several plants in response to injury or when the plant is under attack by pathogens. 4-Hydroxybenzoic acid is used as a starting feedstock in the biosynthesis of resveratrol .

Production of Muconic Acid

Muconic acid is a dicarboxylic acid that is used in the production of various chemicals such as caprolactam and adipic acid. 4-Hydroxybenzoic acid is used as a starting feedstock in the biosynthesis of muconic acid .

Production of Gastrodin

Gastrodin is a natural compound found in the orchid Gastrodia elata and has been used in traditional medicine for its sedative and anticonvulsant properties. 4-Hydroxybenzoic acid is used as a starting feedstock in the biosynthesis of gastrodin .

Production of Xiamenmycin

Xiamenmycin is a benzoate derivative that has been found to have anti-fibrotic activity. 4-Hydroxybenzoic acid is used as a starting feedstock in the biosynthesis of xiamenmycin .

Production of Vanillyl Alcohol

Vanillyl alcohol is used in the flavor and fragrance industries. 4-Hydroxybenzoic acid is used as a starting feedstock in the biosynthesis of vanillyl alcohol .

Antifungal Activity

Derivatives of 4-hydroxybenzoic acid have shown potent growth inhibition of laccase-producing fungi. The highest antifungal activity was shown by derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents .

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as 4-hydroxybenzoic acid, interact with enzymes like p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions, including the metabolism of aromatic compounds .

Mode of Action

Based on its structural similarity to 4-hydroxybenzoic acid, it may interact with its targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target enzymes, thereby influencing the biochemical reactions they catalyze .

Biochemical Pathways

It is plausible that, like 4-hydroxybenzoic acid, it could be involved in the ubiquinone biosynthesis metabolic pathway . This pathway is essential for the production of ubiquinone, a vital component of the electron transport chain in mitochondria .

Pharmacokinetics

Based on its structural similarity to 4-hydroxybenzoic acid, it can be hypothesized that it might have similar pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

It is known that similar compounds, such as 4-hydroxybenzoic acid, can influence the activity of certain enzymes, potentially affecting various biochemical reactions and cellular processes .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-2,3-dimethylbenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For instance, changes in pH can affect the ionization state of the compound, potentially influencing its interaction with its targets . Similarly, temperature can affect the compound’s stability and its rate of reaction with its targets .

特性

IUPAC Name |

4-hydroxy-2,3-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBXMLOGRLGZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604371 | |

| Record name | 4-Hydroxy-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6021-31-4 | |

| Record name | 4-Hydroxy-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclohexyl-5-[(piperidin-1-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B1612754.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL](/img/structure/B1612762.png)